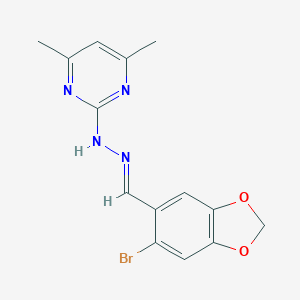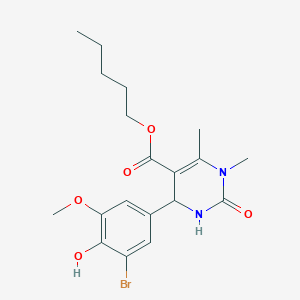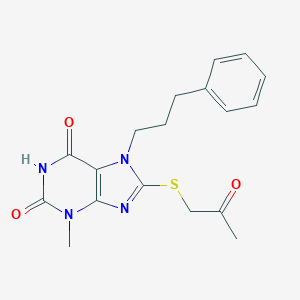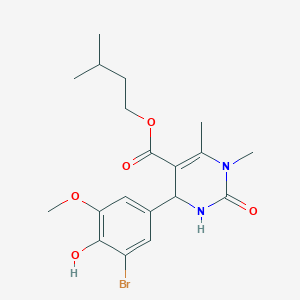![molecular formula C13H11F5O4 B415887 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid CAS No. 303133-78-0](/img/structure/B415887.png)
2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) and Gas Sorption
2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid and related compounds are integral in constructing Metal-Organic Frameworks (MOFs), known for their potential in gas storage, separation, and catalysis. For instance, MOFs synthesized using pentacarboxylic acid ligands exhibit remarkable CO2 over CH4 selectivity due to their porous structure and uncoordinated carboxylate groups, indicating their utility in CO2 capture and storage applications (Yang-Tian Yan et al., 2016).
Intermolecular Interactions and Structural Analysis
The structural analysis of carboxylic acids, including derivatives of benzoic acid, reveals the existence of specific intermolecular interactions and hydrogen bonds, essential for understanding molecular and crystalline states. These interactions influence the stability and behavior of compounds in various environments, crucial for designing pharmaceuticals and materials (A. Baev, 2012).
Catalysis and Chemical Reactions
Certain derivatives of benzoic acid are utilized as catalysts in chemical reactions. For example, indium-based MOFs have been used as recyclable Lewis acid catalysts for acetalization of aldehydes, demonstrating the potential of benzoic acid derivatives in catalyzing organic transformations (F. Gándara et al., 2008).
Photophysical Properties
Derivatives of benzoic acid are studied for their photophysical properties, such as in lanthanide-based coordination polymers assembled from benzoic acid derivatives. These materials exhibit unique luminescence efficiencies, making them suitable for optical and electronic applications (S. Sivakumar et al., 2011).
Environmental Applications
Benzoic acid derivatives have been investigated for environmental applications, such as the purification of water using titanium dioxide suspensions under UV light, highlighting the potential of these compounds in photocatalytic degradation of pollutants (R. W. Matthews, 1990).
Propiedades
IUPAC Name |
2-(4,4,5,5,5-pentafluoropentoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F5O4/c14-12(15,13(16,17)18)6-3-7-22-11(21)9-5-2-1-4-8(9)10(19)20/h1-2,4-5H,3,6-7H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGIEAZBRIUEFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(Z)-3-chlorobut-2-enyl]-8-(3-chloro-2-hydroxypropyl)sulfanyl-3-methylpurine-2,6-dione](/img/structure/B415806.png)

![1-benzyl-8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415812.png)







![1-[(4-Bromophenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415826.png)
![1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B415828.png)

